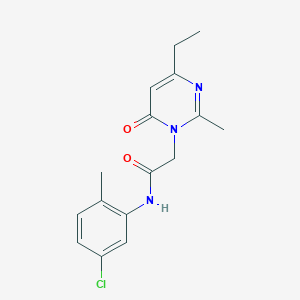

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2/c1-4-13-8-16(22)20(11(3)18-13)9-15(21)19-14-7-12(17)6-5-10(14)2/h5-8H,4,9H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEPCKOIADNKLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=C(C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: 5-chloro-2-methylbenzoic acid, ethyl acetoacetate, and urea.

Step 1: Condensation of 5-chloro-2-methylbenzoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

Step 2: Cyclization of the intermediate with urea under acidic conditions to form the dihydropyrimidinone ring.

Step 3: Acetylation of the resulting compound with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

Catalysts: Use of specific catalysts to improve reaction efficiency.

Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

Temperature and Pressure: Control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or the dihydropyrimidinone moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Pharmaceuticals: Investigation of its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Materials Science: Exploration of its properties for use in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties derived from the evidence:

*Theoretical calculation based on molecular formula.

Key Observations:

- Substituent Effects on Solubility: The presence of polar groups (e.g., sulfamoyl in ’s compound) increases molecular weight and may enhance solubility, while hydrophobic substituents (e.g., ethyl in the target compound) likely reduce aqueous solubility .

- Melting Points: Compounds with halogenated aryl groups (e.g., 5.6 with 2,3-dichlorophenyl) exhibit higher melting points (~230°C) compared to non-halogenated analogs (e.g., 5.15 at 224°C), suggesting stronger intermolecular interactions .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Name : this compound

- Molecular Formula : C24H24ClN3O2S

- Molecular Weight : 453.98 g/mol

- CAS Number : [Not provided in search results]

Structure

The compound contains a pyrimidine ring, which is known for various biological activities, including antimicrobial and antiviral effects. The presence of chlorine and methyl groups may influence its lipophilicity and biological interactions.

Antimicrobial Activity

Pyrimidine derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

- Antibacterial : Pyrimidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Antifungal : Some studies report antifungal activity against strains like Candida albicans and Aspergillus niger.

- Antiviral : Certain pyrimidine compounds demonstrate efficacy against viruses such as HIV and influenza.

The mechanisms through which this compound exerts its effects may include:

- Inhibition of Nucleic Acid Synthesis : By interfering with the synthesis of DNA or RNA in pathogens.

- Enzyme Inhibition : Targeting specific enzymes critical for microbial survival or replication.

Structure–Activity Relationship (SAR)

The structure–activity relationship of similar compounds suggests that modifications in the substituents can enhance biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases lipophilicity |

| Methyl | Enhances binding affinity |

| Ethyl | Modulates metabolic stability |

Study 1: Antiviral Efficacy

A study published in MDPI evaluated a series of pyrimidine derivatives, including compounds structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against influenza viruses, suggesting strong antiviral potential .

Study 2: Antimicrobial Properties

Research highlighted in a review on pyrimidines demonstrated that various derivatives possess broad-spectrum antimicrobial activity. The tested compounds showed significant inhibition zones against multiple bacterial strains, with some achieving zones greater than 16 mm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.